Edgeworoside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

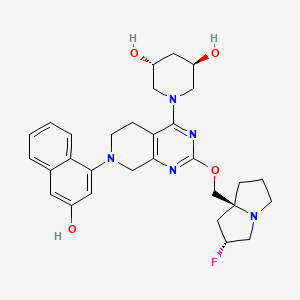

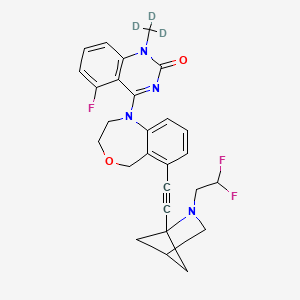

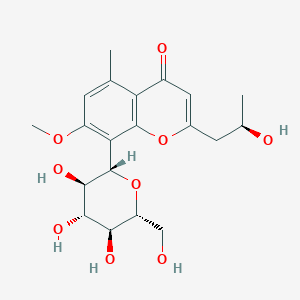

Edgeworoside C is a coumarin compound isolated from the flower buds of Edgeworthia chrysantha, a plant native to China, India, Japan, and Southeast Asia . This compound is known for its potential medicinal properties, particularly in traditional medicine where it has been used to treat various ailments .

Preparation Methods

Edgeworoside C can be isolated from the stems and barks of Edgeworthia chrysantha using high-speed counter-current chromatography . This method involves the separation of the compound from the n-butanol extract of the plant material . The preparation method for industrial production involves the extraction and purification of the compound from the plant, followed by further refinement to achieve the desired purity .

Chemical Reactions Analysis

Edgeworoside C undergoes various chemical reactions, including acetylation reactions . The compound’s structure has been established using spectral data, particularly through the use of one-dimensional nuclear magnetic resonance and several two-dimensional shift-correlated nuclear magnetic resonance pulse sequences . Common reagents used in these reactions include acetylating agents, and the major products formed are acetylated derivatives of this compound .

Scientific Research Applications

In chemistry, it is used as a reference compound for the study of coumarins . In biology and medicine, Edgeworoside C has shown potential as an anti-inflammatory and analgesic agent . It has also been investigated for its antidiabetic properties, with studies indicating that it can improve abnormal insulin signaling, reduce oxidative stress and inflammation, and protect pancreatic beta cells from damage . Additionally, this compound has been explored for its antiviral properties, particularly in the context of inhibiting human proteases key to SARS-CoV-2 infection .

Mechanism of Action

The mechanism of action of Edgeworoside C involves its interaction with various molecular targets and pathways. In the context of its antidiabetic properties, this compound activates AMP-activated protein kinase, inhibits alpha-glucosidases, and improves insulin signaling . Its anti-inflammatory and analgesic effects are attributed to its ability to reduce oxidative stress and inflammation . The compound’s antiviral properties are linked to its ability to inhibit human proteases involved in viral entry into host cells .

Comparison with Similar Compounds

Edgeworoside C is similar to other coumarin compounds such as umbelliferone, 5,7-dimethoxycoumarin, daphnoretin, and edgeworoside A . this compound is unique in its specific molecular structure and its distinct pharmacological properties. For instance, while umbelliferone and 5,7-dimethoxycoumarin are known for their anti-inflammatory properties, this compound has shown a broader range of biological activities, including antidiabetic and antiviral effects .

Properties

Molecular Formula |

C24H20O10 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

7-hydroxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one |

InChI |

InChI=1S/C24H20O10/c1-10-19(28)20(29)21(30)24(31-10)32-14-7-3-12-5-9-16(27)34-23(12)18(14)17-13(25)6-2-11-4-8-15(26)33-22(11)17/h2-10,19-21,24-25,28-30H,1H3/t10-,19-,20+,21+,24-/m0/s1 |

InChI Key |

DQEAAVKYRCHQOQ-NYPUNPOJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

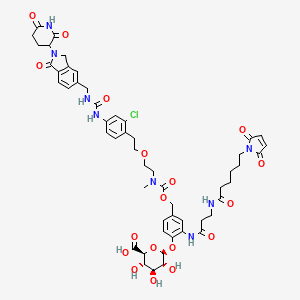

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)